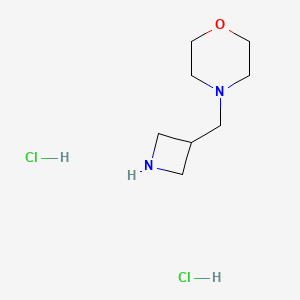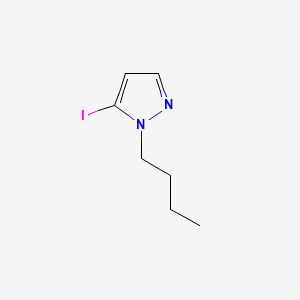
5-(Benzyloxy)-2,3-dichloropyridine
カタログ番号 B572939
CAS番号:
1314987-39-7
分子量: 254.11
InChIキー: MBKDILGRPWWOPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(Benzyloxy)-2,3-dichloropyridine” is a chemical compound likely containing a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “benzyloxy” prefix suggests the presence of a benzyloxy group (C6H5-CH2-O-) attached to the pyridine ring .
Chemical Reactions Analysis
Pyridine compounds can participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the benzyloxy group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Benzyloxy)-2,3-dichloropyridine” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the benzyloxy group) would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Supramolecular Chemistry and Biological Activity
- Supramolecular Building Blocks : Compounds like benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their supramolecular self-assembly behavior, which enables their use in nanotechnology, polymer processing, and biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the versatile applications of similar structured compounds in designing supramolecular assemblies (Cantekin, de Greef, & Palmans, 2012).
Environmental and Health Impact Studies
- Environmental Persistence and Toxicity : Research on compounds like triclosan, which shares structural features such as chlorination with 5-(Benzyloxy)-2,3-dichloropyridine, provides insights into the environmental behavior, degradation pathways, and toxicological effects of halogenated compounds. These studies highlight the importance of understanding the environmental fate and potential health impacts of synthetic chemicals (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Organic Synthesis and Catalysis
- Hybrid Catalysts in Synthesis : The development of hybrid catalysts for synthesizing structurally complex molecules, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrates the ongoing innovation in organic synthesis. These catalysts facilitate one-pot multicomponent reactions, offering a glimpse into how similar catalytic strategies might be applied to synthesize or modify compounds like 5-(Benzyloxy)-2,3-dichloropyridine (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Drug Discovery
- Antineoplastic Agents : The review of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as candidate antineoplastic agents over the last 15 years showcases the potential of structurally complex molecules in cancer therapy. This research underscores the importance of structure-activity relationships in designing effective therapeutic agents, a principle that is also relevant in the research and development of compounds like 5-(Benzyloxy)-2,3-dichloropyridine for potential medicinal applications (Hossain, Enci, Dimmock, & Das, 2020).
将来の方向性
特性
IUPAC Name |
2,3-dichloro-5-phenylmethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKDILGRPWWOPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716551 |
Source


|
| Record name | 5-(Benzyloxy)-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2,3-dichloropyridine | |
CAS RN |
1314987-39-7 |
Source


|
| Record name | 2,3-Dichloro-5-(phenylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(R)-8-(tert-Butyl)chroman-4-amine
1221444-51-4
3h-Imidazo[4,5-c]pyridine-7-carbonitrile
1234616-79-5
(R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol
1263286-37-8
Ethyl 2-(oxetan-3-yloxy)acetate
1207175-21-0


![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)








![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)


